BenchChemオンラインストアへようこそ!

(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl

Lipophilicity Physicochemical Properties Medicinal Chemistry

(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (CAS 2177264-44-5) is a chiral amine building block featuring a 2,3-dihydrobenzofuran core bearing a 5-trifluoromethoxy substituent and a stereodefined (3S)-amine presented as the HCl salt. The compound (C₉H₉ClF₃NO₂, MW 255.62 g/mol) is commercially supplied at a standard purity of 95%, with batch-specific QC documentation (NMR, HPLC, GC) available from major vendors, and its free base counterpart is registered under CAS 1228550-57-9.

Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62
CAS No. 2177264-44-5
Cat. No. B2357568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
CAS2177264-44-5
Molecular FormulaC9H9ClF3NO2
Molecular Weight255.62
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl
InChIInChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1
InChIKeyWUEBXMXPGDPVIY-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl (CAS 2177264-44-5): A Chiral Dihydrobenzofuranamine Building Block


(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (CAS 2177264-44-5) is a chiral amine building block featuring a 2,3-dihydrobenzofuran core bearing a 5-trifluoromethoxy substituent and a stereodefined (3S)-amine presented as the HCl salt [1]. The compound (C₉H₉ClF₃NO₂, MW 255.62 g/mol) is commercially supplied at a standard purity of 95%, with batch-specific QC documentation (NMR, HPLC, GC) available from major vendors, and its free base counterpart is registered under CAS 1228550-57-9 . The dihydrobenzofuran-3-amine scaffold is widely recognized as a privileged intermediate in medicinal chemistry, appearing in synthetic routes toward CNS-targeted agents, anti-infectives, and kinase-directed chemotypes [2]. This guide focuses exclusively on quantifiable differentiation points that a scientific or industrial buyer should evaluate when selecting this specific compound over its closest structural analogs.

Why a Generic Dihydrobenzofuran-3-amine Cannot Substitute for (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl (CAS 2177264-44-5)


The (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl combines three critical structural features—the 5-OCF₃ substituent, the (3S)-configured primary amine, and the hydrochloride salt—each exerting quantifiable influence on physicochemical properties. The 5-trifluoromethoxy group imparts a consensus computed LogP of approximately 1.87 (versus ~1.0 for the unsubstituted parent), affecting both membrane permeability and metabolic stability, while the explicit (S)-stereochemistry at C3 defines the three-dimensional vector of the amine handle, a determinant of enantioselective target engagement . The hydrochloride salt form (MW 255.62) provides ~16.6% higher molecular weight versus the free base (MW 219.16), translating to differential solubility, hygroscopicity, and weighing accuracy in sub-milligram dispensing . These properties are not collectively present in any single commercially available analog; substitution with a racemate, the (R)-enantiomer, a 4- or 6-OCF₃ regioisomer, or a non-halogenated variant will alter the LogP, the chiral recognition surface, and the salt stoichiometry simultaneously, potentially invalidating SAR trends and complicating downstream QbD parameterization . The evidence sections below map each differentiation axis to specific, measurable data points.

Quantitative Differentiation Evidence: (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl vs. Closest Analogs


LogP Shift: 5-Trifluoromethoxy Substituent vs. Unsubstituted Dihydrobenzofuran-3-amine Core

The 5-trifluoromethoxy group substantially elevates lipophilicity relative to the unsubstituted 2,3-dihydrobenzofuran-3-amine scaffold, as evidenced by multiple computed LogP algorithms . The target compound registers a consensus Log Pₒ/w of 1.87 (XLOGP3: 2.54; WLOGP: 3.72; MLOGP: 1.26; SILICOS-IT: 1.84), whereas the unsubstituted 2,3-dihydrobenzofuran-3-amine (MW 135.16) has a computed LogP of approximately 1.0 [1]. This ~0.9 log unit increase corresponds to an approximately 8-fold increase in calculated octanol-water partition coefficient, which impacts both passive membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Regioisomeric Differentiation: 5-OCF₃ vs. 6-OCF₃ Dihydrobenzofuran-3-amine

The position of the trifluoromethoxy group on the dihydrobenzofuran core is a binary structural variable: the target compound carries the OCF₃ at the 5-position (para to the dihydrofuran oxygen), whereas the commercially available 6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine regioisomer places the OCF₃ at the 6-position (meta to the dihydrofuran oxygen) [1]. In benzofuran SAR, this positional shift alters the electron density distribution on the aromatic ring: the 5-OCF₃ group exerts a stronger resonance electron-withdrawing effect at the position conjugated to the dihydrofuran oxygen compared to the 6-OCF₃ regioisomer, which is electronically insulated from the ring oxygen. This manifests as different reactivity in electrophilic aromatic substitution and distinct docking poses against protein targets with asymmetric binding pockets [2]. No direct biological head-to-head comparison of the two regioisomers has been published; the differentiation is therefore at the level of chemical topology and implied SAR.

Regiochemistry SAR Medicinal Chemistry

Salt Form Selection: Hydrochloride Salt vs. Free Base Solubility and Handling

The hydrochloride salt (CAS 2177264-44-5, MW 255.62) differs from the free base (CAS 1228550-57-9, MW 219.16) in molecular weight, hydrogen-bond donor/acceptor count, and aqueous solubility. The HCl salt provides two hydrogen-bond donors (vs. one for the free base) and six hydrogen-bond acceptors (vs. five), with a topological polar surface area of 44.5 Ų [1]. Vendor documentation notes that the hydrochloride form ensures enhanced solubility and handling properties compared to the free base [2]. This is class-typical behavior: primary amine hydrochlorides generally exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases, a critical factor in both in vitro assay preparation (DMSO stock vs. aqueous buffer compatibility) and in vivo formulation development.

Salt Selection Solubility Pre-formulation

Chiral Purity: (3S)-Enantiomer Specific Optical Rotation vs. Racemate Indeterminacy

The (3S)-configuration at the C3 amine-bearing carbon is a defined stereocenter documented in the SMILES notation (N[C@@H]1COC2=CC=C(OC(F)(F)F)C=C12.[H]Cl) and InChI Key (WUEBXMXPGDPVIY-OGFXRTJISA-N) . Commercial sourcing specifies this single enantiomer at 95% chemical purity; however, no vendor currently publishes specific optical rotation ([α]D) or chiral HPLC enantiomeric excess (ee%) data for routine QC . In contrast, the racemic 5-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine (or the (3R)-enantiomer) would yield a different biological interaction profile due to the inversion of the three-dimensional amine vector, which in chiral dihydrobenzofuranamine series has been shown to alter target binding by factors exceeding 10-fold in related chemotypes [1]. The absence of published ee% data represents a quantifiable procurement risk: without verified chiral purity, batch-to-batch variability in enantiomeric composition could confound SAR interpretation.

Stereochemistry Chiral Purity Enantiomeric Excess

Application Scenarios Where (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl (CAS 2177264-44-5) Provides Measurable Advantage Over Analogs


CNS Lead Optimization: Exploiting Elevated LogP for Blood-Brain Barrier Penetration

For CNS drug discovery programs where the dihydrobenzofuran-3-amine scaffold is being explored as a privileged core, the 5-OCF₃-substituted variant offers a consensus LogP of 1.87 (ΔLogP ≈ +0.87 vs. the unsubstituted core) . This shifts the compound into the CNS drug-like space (optimal CNS LogP range: 1.5–3.5) that the unsubstituted parent may fall below. Programs targeting serotonin, dopamine, or histamine receptor families—for which benzofuran-based ligands have established precedent [1]—can systematically tune lipophilicity by selecting the 5-OCF₃ analog as the starting point rather than synthesizing the OCF₃ group de novo.

Enantioselective Synthesis: Chiral Pool Building Block for Diastereomeric Crystallization or Asymmetric Catalysis

The (3S)-configured primary amine serves as a chiral pool starting material for diastereoselective transformations, including chiral amide formation, sulfonamide coupling, and reductive amination. The defined (3S)-stereochemistry—confirmed by the SMILES C@@H descriptor —provides a fixed chiral center that can induce diastereoselectivity in downstream steps, a feature absent in the racemate. This application is particularly relevant in TRPM8 antagonist programs and 5-HT receptor modulator campaigns where the absolute configuration at the benzofuran C3 position has been shown to govern target selectivity [1].

Pre-formulation Salt Screening: HCl Salt as a Crystalline, Weighable Reference Standard

The hydrochloride salt (MW 255.62) provides a defined stoichiometric form suitable for accurate sub-milligram weighing in 96-/384-well plate-based assays, avoiding the hygroscopicity and variable protonation issues of the free base (MW 219.16) . In high-throughput screening campaigns where DMSO stock concentration accuracy directly impacts IC₅₀ reproducibility, the HCl salt's consistent salt-to-base ratio eliminates a source of systematic error. Procurement teams should specify the HCl salt specifically (CAS 2177264-44-5, not CAS 1228550-57-9) for biological assay workflows.

Parallel SAR by Regioisomeric Comparison: 5-OCF₃ as a Pharmacophoric Probe

A systematic SAR campaign comparing the 5-OCF₃ (CAS 2177264-44-5) and 6-OCF₃ regioisomers can map the electronic and steric requirements of the target binding pocket. The 5-position places the trifluoromethoxy group para to the dihydrofuran oxygen, conjugating its electron-withdrawing effect into the ring system, whereas the 6-position places it meta, largely insulating it electronically . Procurement of both regioisomers as a matched pair allows direct determination of whether target affinity is dominated by electronic effects (favoring the 5-isomer) or steric/geometric complementarity (potentially favoring either isomer), providing actionable SAR intelligence without requiring custom synthesis [1].

Quote Request

Request a Quote for (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.